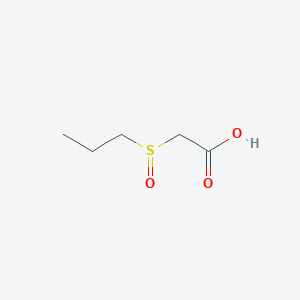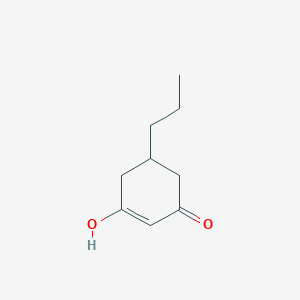
3-Hydroxy-5-propylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-propylcyclohex-2-en-1-one, also known as HPPH, is a chemical compound with a molecular formula of C10H16O2. It is a derivative of cyclohexanone and has been found to have various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-propylcyclohex-2-en-1-one in PDT involves the activation of the compound by light. When 3-Hydroxy-5-propylcyclohex-2-en-1-one is exposed to light of a specific wavelength, it undergoes a photochemical reaction that results in the production of reactive oxygen species, such as singlet oxygen. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
3-Hydroxy-5-propylcyclohex-2-en-1-one has been found to have low toxicity and minimal side effects in preclinical studies. The compound is metabolized in the liver and excreted through the urine. 3-Hydroxy-5-propylcyclohex-2-en-1-one has also been found to accumulate selectively in cancer cells, making it an effective photosensitizer for PDT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hydroxy-5-propylcyclohex-2-en-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-Hydroxy-5-propylcyclohex-2-en-1-one is sensitive to light and air, which can affect its stability and activity. Therefore, it is important to handle the compound carefully and store it properly.
Orientations Futures
For research and development of 3-Hydroxy-5-propylcyclohex-2-en-1-one include optimization for use in PDT, development of new imaging techniques, and combination with other therapies.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-5-propylcyclohex-2-en-1-one can be achieved through the reaction of cyclohexanone with propionaldehyde in the presence of an acid catalyst. The reaction yields a mixture of diastereomers, which can be separated through column chromatography. The resulting 3-Hydroxy-5-propylcyclohex-2-en-1-one has a purity of over 95%.
Applications De Recherche Scientifique
3-Hydroxy-5-propylcyclohex-2-en-1-one has been found to have various scientific research applications. One of the most notable applications is its use as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. 3-Hydroxy-5-propylcyclohex-2-en-1-one can be activated by light to produce reactive oxygen species, which can induce apoptosis in cancer cells. 3-Hydroxy-5-propylcyclohex-2-en-1-one has also been studied for its potential use in imaging applications, such as magnetic resonance imaging (MRI) and optical imaging.
Propriétés
Numéro CAS |
135885-18-6 |
|---|---|
Nom du produit |
3-Hydroxy-5-propylcyclohex-2-en-1-one |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-hydroxy-5-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h6-7,10H,2-5H2,1H3 |
Clé InChI |
UAGBUJGTBQZJID-UHFFFAOYSA-N |
SMILES |
CCCC1CC(=CC(=O)C1)O |
SMILES canonique |
CCCC1CC(=CC(=O)C1)O |
Synonymes |
2-Cyclohexen-1-one,3-hydroxy-5-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



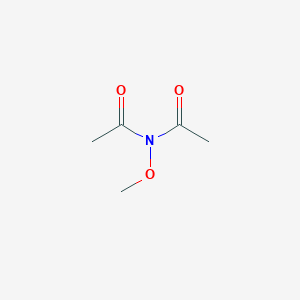
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)

![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
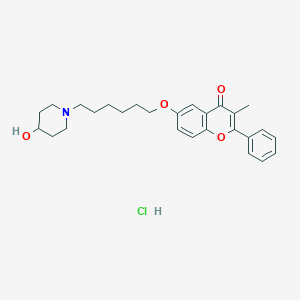
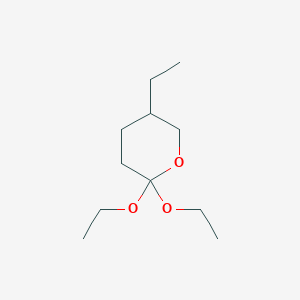




![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)

